D-Tyrosinol hydrochloride
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Overview
Description
D-Tyrosinol hydrochloride is a chemical compound with the molecular formula C9H13NO2·HCl and a molecular weight of 203.67 g/mol . It is a derivative of tyrosine, an amino acid, and is commonly used in peptide synthesis. The compound appears as a white crystalline powder and is known for its high purity and specific optical activity ([α]22/D +18°, c = 1 in H2O) .
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Tyrosinol hydrochloride can be synthesized through the reduction of D-tyrosine using a suitable reducing agent. One common method involves the use of sodium borohydride (NaBH4) in methanol as the reducing agent. The reaction is typically carried out at room temperature, and the product is purified through crystallization .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of more scalable and efficient methods. For example, catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst can be employed to reduce D-tyrosine to D-Tyrosinol. The hydrochloride salt is then formed by reacting the product with hydrochloric acid (HCl) .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding quinones. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: The compound itself is a reduced form of D-tyrosine and can be further reduced under specific conditions.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Further reduced forms of D-Tyrosinol.
Substitution: Alkylated derivatives of D-Tyrosinol.
Scientific Research Applications
D-Tyrosinol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.
Biology: The compound is utilized in studies involving enzyme-substrate interactions, particularly with tyrosine hydroxylase and other enzymes.
Medicine: Research into the pharmacological effects of this compound includes its potential use in developing treatments for neurological disorders.
Industry: It is employed in the production of various biochemical reagents and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
D-Tyrosinol hydrochloride exerts its effects primarily through its interaction with enzymes involved in amino acid metabolism. It acts as a substrate for tyrosine hydroxylase, leading to the production of catecholamines such as dopamine, norepinephrine, and epinephrine. These neurotransmitters play crucial roles in the central nervous system, influencing mood, cognition, and motor functions .
Comparison with Similar Compounds
L-Tyrosinol hydrochloride: Similar in structure but differs in optical activity ([α]22/D -18°, c = 1 in H2O).
D-Tyrosine: The precursor to D-Tyrosinol, with a different functional group (carboxyl group instead of hydroxyl group).
L-Tyrosine: The enantiomer of D-Tyrosine, commonly found in proteins and involved in various metabolic pathways.
Uniqueness: D-Tyrosinol hydrochloride is unique due to its specific optical activity and its role as an intermediate in the synthesis of various biochemical compounds. Its ability to act as a substrate for tyrosine hydroxylase and its applications in peptide synthesis further distinguish it from other similar compounds .
Properties
IUPAC Name |
4-[(2R)-2-amino-3-hydroxypropyl]phenol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2.ClH/c10-8(6-11)5-7-1-3-9(12)4-2-7;/h1-4,8,11-12H,5-6,10H2;1H/t8-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNGCRFWYSRUQTB-DDWIOCJRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(CO)N)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@H](CO)N)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40829-04-7 |
Source
|
Record name | D-Tyrosinol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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